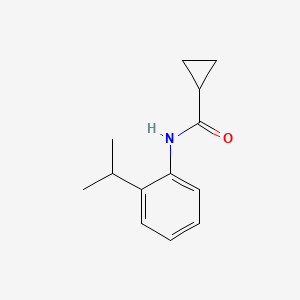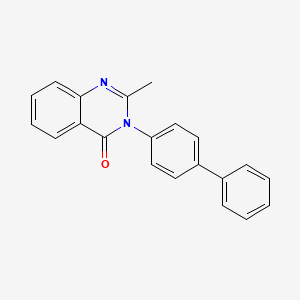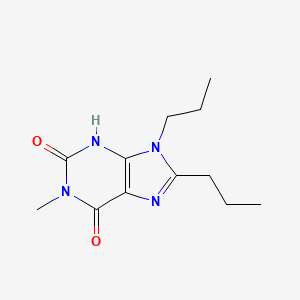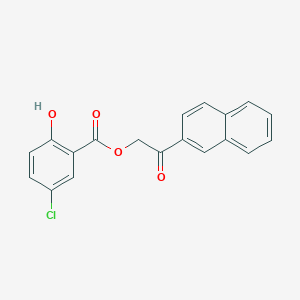
N-(2-isopropylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)cyclopropanecarboxamide, also known as Cariprazine, is a novel antipsychotic drug that has been approved by the FDA for the treatment of schizophrenia and bipolar disorder. It was first synthesized in 2006 by researchers at Gedeon Richter, a pharmaceutical company based in Hungary. Since its approval in 2015, Cariprazine has been gaining popularity as an effective treatment option for patients suffering from these psychiatric disorders.
Mécanisme D'action
N-(2-isopropylphenyl)cyclopropanecarboxamide acts as a partial agonist at both dopamine D2 and D3 receptors, as well as a partial agonist at serotonin 5-HT1A receptors. This unique mechanism of action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as manic and depressive episodes associated with bipolar disorder.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclopropanecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the number of dendritic spines in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, N-(2-isopropylphenyl)cyclopropanecarboxamide has been found to have a low risk of extrapyramidal symptoms, such as tardive dyskinesia, which is a common side effect of other antipsychotic medications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)cyclopropanecarboxamide has several advantages for use in laboratory experiments. It has a high affinity for dopamine D3 receptors, which are implicated in addiction and reward pathways. This makes N-(2-isopropylphenyl)cyclopropanecarboxamide a useful tool for studying these pathways in animal models. Additionally, its partial agonist activity at dopamine D2 receptors may make it a safer alternative to other antipsychotic medications that have a higher risk of extrapyramidal symptoms.
One limitation of N-(2-isopropylphenyl)cyclopropanecarboxamide is its relatively short half-life, which may make it difficult to use in certain experimental paradigms. Additionally, its partial agonist activity at dopamine receptors may make it less effective in treating patients with severe symptoms of schizophrenia or bipolar disorder.
Orientations Futures
There are several future directions for research on N-(2-isopropylphenyl)cyclopropanecarboxamide. One area of interest is its potential use in treating other psychiatric disorders, such as major depressive disorder and anxiety disorders. Additionally, there is interest in studying the long-term effects of N-(2-isopropylphenyl)cyclopropanecarboxamide on cognitive function and brain structure. Finally, there is ongoing research into the development of new antipsychotic medications with even greater selectivity and efficacy than N-(2-isopropylphenyl)cyclopropanecarboxamide.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 2-bromoisopropylbenzene with cyclopropanecarboxylic acid to form the intermediate 2-(cyclopropylcarbonyl)phenylisopropyl bromide. This intermediate is then reacted with ammonia to form the desired product, N-(2-isopropylphenyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. In a randomized, double-blind, placebo-controlled study, N-(2-isopropylphenyl)cyclopropanecarboxamide was found to significantly improve symptoms of schizophrenia compared to placebo. Similarly, in a randomized, double-blind, active-controlled study, N-(2-isopropylphenyl)cyclopropanecarboxamide was found to be effective in treating manic or mixed episodes associated with bipolar disorder.
Propriétés
IUPAC Name |
N-(2-propan-2-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)11-5-3-4-6-12(11)14-13(15)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSKUGRSWKJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)
![2-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5749048.png)
![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)

![2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)

![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)